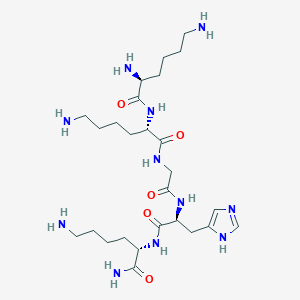
2-(Diphenylphosphoryl)-7-phenylhept-6-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Diphenylphosphoryl)-7-phenylhept-6-en-3-one is an organic compound characterized by the presence of a diphenylphosphoryl group and a phenyl group attached to a hept-6-en-3-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylphosphoryl)-7-phenylhept-6-en-3-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of diphenylphosphoryl chloride and a suitable hept-6-en-3-one derivative. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Diphenylphosphoryl)-7-phenylhept-6-en-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl and diphenylphosphoryl groups can participate in substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Halogenating agents or nucleophiles in an appropriate solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding phosphine oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
2-(Diphenylphosphoryl)-7-phenylhept-6-en-3-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(Diphenylphosphoryl)-7-phenylhept-6-en-3-one involves its interaction with specific molecular targets. The diphenylphosphoryl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The phenyl group may also contribute to the compound’s binding affinity and specificity towards certain targets.
Comparison with Similar Compounds
Similar Compounds
Diphenylphosphoryl azide: Known for its use in organic synthesis and peptide bond formation.
Diphenylphosphoryl chloride: Utilized as a reagent in the synthesis of various organic compounds.
Diphenylphosphoryl ethyl derivatives: Studied for their conformational properties and reactivity.
Uniqueness
2-(Diphenylphosphoryl)-7-phenylhept-6-en-3-one is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
Properties
CAS No. |
821770-43-8 |
|---|---|
Molecular Formula |
C25H25O2P |
Molecular Weight |
388.4 g/mol |
IUPAC Name |
2-diphenylphosphoryl-7-phenylhept-6-en-3-one |
InChI |
InChI=1S/C25H25O2P/c1-21(25(26)20-12-11-15-22-13-5-2-6-14-22)28(27,23-16-7-3-8-17-23)24-18-9-4-10-19-24/h2-11,13-19,21H,12,20H2,1H3 |
InChI Key |
DYGHGOPEHFXHGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)CCC=CC1=CC=CC=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Pyrimidine, 2-[[2,2-bis(2-methylphenyl)ethenyl]thio]-](/img/structure/B14216229.png)







![Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(4-methoxyphenyl)-](/img/structure/B14216269.png)
![N-(5-{3-[Dimethyl(phenyl)silyl]cyclohexa-2,4-dien-1-yl}pentylidene)hydroxylamine](/img/structure/B14216270.png)

